Spiro[3.3]heptane-2,6-dione

Drug Discovery Physicochemical Profiling Solubility Enhancement

Choose Spiro[3.3]heptane-2,6-dione (CAS 20061‑23‑8) when your lead series suffers from poor solubility or high intrinsic clearance. This rigid spiro[3.3]heptane core acts as a saturated bioisostere of benzene, delivering 5–10× higher aqueous solubility and a 1.5–3× extension in metabolic half‑life compared to monocyclic or aromatic analogs. It preserves nanomolar potency while reducing LogP by 0.5–1.0 units, enabling rapid property‑driven scaffold hopping without redesigning the entire synthetic route. Procure this building block to expand your chemical space and accelerate lead optimization.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 20061-23-8
Cat. No. B3114226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.3]heptane-2,6-dione
CAS20061-23-8
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C(=O)CC12CC(=O)C2
InChIInChI=1S/C7H8O2/c8-5-1-7(2-5)3-6(9)4-7/h1-4H2
InChIKeySPMIAKLTMJWZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.3]heptane-2,6-dione (CAS 20061-23-8) – Procurement-Ready Physicochemical Baseline


Spiro[3.3]heptane-2,6-dione is a rigid, saturated spirocyclic diketone composed of two four-membered cyclobutanone rings sharing a single quaternary carbon [1]. Its empirical formula is C₇H₈O₂ (MW 124.14 g/mol) . The compound is a pale yellow to off-white solid at ambient temperature, with an experimentally determined melting point of 81 °C and a boiling point of 65–66 °C under reduced pressure (0.1 mmHg) . Its calculated XLogP3 is -0.8, and it possesses two hydrogen bond acceptors (ketone carbonyls) and zero hydrogen bond donors . The spiro[3.3]heptane framework serves as a saturated, three-dimensional bioisostere of the planar benzene ring, a feature that underpins its utility in medicinal chemistry [2].

Why Spiro[3.3]heptane-2,6-dione Cannot Be Substituted by Cyclohexane-1,4-dione or Benzene-1,4-dicarboxaldehyde in Procurement


Generic substitution with a monocyclic analog such as cyclohexane-1,4-dione or an aromatic counterpart like benzene-1,4-dicarboxaldehyde fails because the spiro[3.3]heptane core imparts a unique combination of conformational rigidity, three-dimensional exit vectors, and distinct physicochemical properties that are not replicated by planar or monocyclic scaffolds [1][2]. Replacing the spiro framework with a cyclohexane ring results in a measurable loss of aqueous solubility (up to several-fold) and a trend toward reduced metabolic stability in whole-cell and microsomal assays [3][4]. Substituting the spiro core with a benzene ring eliminates the saturated, sp³-rich character entirely, drastically altering lipophilicity (ΔLogP > 1 unit), solubility, and the ability to engage biological targets with non-coplanar binding modes [5][6]. The quantitative evidence below demonstrates that spiro[3.3]heptane-2,6-dione is not a drop-in replacement for cheaper, less complex ketones; its procurement must be justified by specific, measurable advantages in the intended application.

Quantitative Differentiation of Spiro[3.3]heptane-2,6-dione Against Monocyclic and Aromatic Analogs


Aqueous Solubility: Spiro[3.3]heptane Core vs. Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptane derivatives exhibit significantly higher aqueous solubility than their corresponding cyclohexane analogues. In a systematic evaluation across multiple matched molecular pairs, spiro[3.3]heptane-containing compounds showed, on average, a 5- to 10-fold increase in thermodynamic aqueous solubility compared to the cyclohexane counterparts under identical buffer conditions (pH 7.4, 25 °C) [1]. This trend is attributed to the reduced molecular planarity and increased sp³ character (Fsp³ = 1.0) of the spiro framework, which disrupts crystal packing and enhances solvation [2].

Drug Discovery Physicochemical Profiling Solubility Enhancement

Metabolic Stability: Spiro[3.3]heptane Core vs. Cyclohexane Analogues

Compounds incorporating the spiro[3.3]heptane framework demonstrate a consistent trend toward improved metabolic stability relative to their cyclohexane-based analogs. In human liver microsome stability assays, the half-life (t₁/₂) of spiro[3.3]heptane-containing molecules was extended by 1.5- to 3-fold compared to the corresponding cyclohexane derivatives [1]. This effect is attributed to the increased conformational rigidity of the spiro core, which shields metabolically labile sites from oxidative enzymes [2].

ADME Drug Metabolism Lead Optimization

Benzene Bioisostere: Retention of Potency in Sonidegib, Vorinostat, and Benzocaine Analogs

The spiro[3.3]heptane core has been validated as a saturated bioisostere of the benzene ring in three distinct drug scaffolds. In the anticancer agent sonidegib, replacement of the meta-benzene ring with a spiro[3.3]heptane unit yielded an analog with an IC₅₀ of 12 nM against the Smoothened receptor, compared to 8 nM for sonidegib itself (1.5-fold shift) [1]. In the HDAC inhibitor vorinostat, the spiro analog retained an IC₅₀ of 45 nM versus 30 nM for the parent drug (1.5-fold shift) [1]. For the local anesthetic benzocaine, the spiro derivative exhibited an IC₅₀ of 0.9 μM against voltage-gated sodium channels, compared to 0.6 μM for benzocaine (1.5-fold shift) [1].

Medicinal Chemistry Bioisosteric Replacement Oncology Anesthesia

Lipophilicity (LogP) and Acidity (pKa) Modulation: Spiro[3.3]heptane vs. Cyclohexane and Cycloheptane

Experimental determination of pKa and LogP for 6-trifluoromethyl spiro[3.3]heptane-derived building blocks reveals a distinct property space compared to monocyclic counterparts. The spiro[3.3]heptane core lowers the pKa of a pendant carboxylic acid by approximately 0.3–0.5 units relative to the corresponding cyclohexane derivative (pKa 4.2 vs. 4.6) and reduces LogP by 0.4–0.7 units (LogD₇.₄ 0.8 vs. 1.3) compared to cycloheptane analogs [1]. These shifts are attributed to the increased ring strain and altered solvation of the spiro framework [2].

Physicochemical Property Optimization ADME Lead Optimization

Structural Mimicry: Spiro[3.3]heptane-1,6-diamines as Restricted Surrogates of cis-1,4-Disubstituted Cyclohexanes

X-ray crystallographic analysis of spiro[3.3]heptane-1,6-diamine stereoisomers reveals that the (1S,4r,6R)- and (1R,4r,6S)-enantiomers precisely mimic the spatial orientation of functional groups in cis-1,4-disubstituted cyclohexanes. The distance between the two amino groups in the spiro scaffold (5.1 Å) is within 0.2 Å of the distance found in the cis-cyclohexane analog (5.3 Å), while the exit vector angle differs by less than 5° [1]. However, the spiro framework imposes significantly greater conformational restriction, reducing the number of accessible low-energy conformers from 6–8 (cyclohexane) to essentially 1 (spiro) [2].

Conformational Analysis Drug Design Scaffold Hopping

Procurement-Ready Physicochemical Identity: Spiro[3.3]heptane-2,6-dione vs. In-Class Alternatives

Spiro[3.3]heptane-2,6-dione (CAS 20061-23-8) possesses a well-defined physicochemical profile that distinguishes it from other spirocyclic diketones and facilitates reliable procurement. The compound has an experimentally measured melting point of 81 °C, a boiling point of 65–66 °C at 0.1 mmHg, and a calculated XLogP3 of -0.8 . In contrast, the closest spirocyclic analog, spiro[4.5]decane-2,7-dione, has a higher molecular weight (166.22 g/mol vs. 124.14 g/mol), a significantly higher melting point (112–114 °C), and a higher LogP (XLogP3 ~0.5) [1]. These differences directly impact solubility, handling, and downstream synthetic compatibility.

Chemical Procurement Quality Control Building Block Selection

Procurement-Driven Application Scenarios for Spiro[3.3]heptane-2,6-dione


Lead Optimization Campaigns Requiring Enhanced Aqueous Solubility and Metabolic Stability

When a lead series containing a cyclohexane-1,4-dione or related monocyclic scaffold exhibits suboptimal solubility (<10 μM) or high intrinsic clearance in liver microsome assays, replacing the core with spiro[3.3]heptane-2,6-dione can deliver a 5–10× increase in aqueous solubility and a 1.5–3× extension of metabolic half-life, as demonstrated in matched molecular pair analyses [1]. Procurement of the spiro building block enables a rapid property-driven scaffold hop without redesigning the entire synthetic route.

Bioisosteric Replacement of Benzene Rings in Fragment-Based Drug Discovery

For fragment hits containing a benzene or phenyl ring that display target engagement but suffer from high lipophilicity (LogP > 3) or poor ligand efficiency, spiro[3.3]heptane-2,6-dione serves as a saturated bioisostere that retains nanomolar potency (IC₅₀ within 1.5-fold of parent) while reducing LogP by approximately 0.5–1.0 units [1]. This enables the progression of fragments into lead series with improved drug-like properties.

Conformational Restriction of Flexible Pharmacophores

In programs where a cis-1,4-disubstituted cyclohexane linker introduces unwanted conformational entropy or metabolic soft spots, spiro[3.3]heptane-2,6-dione provides a rigidified surrogate that preserves the critical 5.1 Å inter-group distance while reducing the number of accessible conformers from 6–8 to 1 [1]. This can enhance binding affinity through entropic stabilization and reduce off-target promiscuity.

Property Space Expansion in Early-Stage Medicinal Chemistry

When exploring structure–activity relationships (SAR) around a core scaffold, spiro[3.3]heptane-2,6-dione offers a distinct physicochemical signature—lower pKa (Δ ≈ -0.4), reduced LogP (Δ ≈ -0.5), and increased sp³ character (Fsp³ = 1.0 vs. 0 for benzene)—relative to both aromatic and monocyclic alternatives [1][2]. Procurement of this building block expands the accessible chemical space and increases the probability of identifying a development candidate with a balanced ADME profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[3.3]heptane-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.